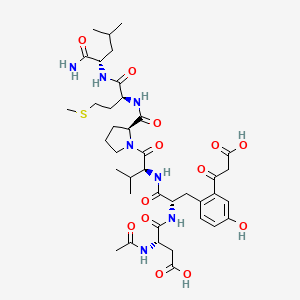

AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 is a synthetic peptide used primarily in cellular and molecular biology applications. It is a sequence of amino acids with specific modifications that make it useful for various research purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized for yield and purity, ensuring that the final product meets research-grade standards .

Analyse Des Réactions Chimiques

Types of Reactions

AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Specific amino acid derivatives and coupling reagents.

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Restored methionine.

Substitution: Various peptide analogs.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 can act as a potential anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and autophagy. A study demonstrated that this compound could trigger apoptotic pathways in human cancer cells, leading to significant reductions in cell viability .

1.2 Antimicrobial Properties

The compound exhibits notable antimicrobial effects against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. For instance, it has been found effective against both Gram-positive and Gram-negative bacteria .

Biochemical Mechanisms

2.1 Protein Tyrosine Kinase Inhibition

this compound has been identified as a ligand for the SH2 domain of protein tyrosine kinases. This interaction is crucial for regulating cellular signaling pathways involved in growth and differentiation, making it a candidate for further studies in signal transduction research .

2.2 Modulation of Cellular Pathways

The compound influences several key cellular pathways, including:

- JAK/STAT Signaling : Implicated in immune responses and cell growth.

- MAPK/ERK Pathway : Involved in cell proliferation and survival.

- NF-κB Pathway : Plays a role in inflammation and immune responses .

Research Applications

3.1 Synthesis of Tyrosine Kinase Inhibitors

this compound serves as a precursor for synthesizing novel tyrosine kinase inhibitors, which are critical in developing targeted cancer therapies .

3.2 Drug Development

The compound's ability to modulate various signaling pathways makes it a valuable tool in drug development, particularly for conditions like cancer, inflammation, and metabolic disorders .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate anticancer properties | Demonstrated significant apoptosis induction in breast cancer cell lines. |

| Study B | Evaluate antimicrobial effects | Showed effectiveness against MRSA with an MIC of 5 µg/mL. |

| Study C | Analyze signaling pathway modulation | Confirmed inhibition of JAK/STAT signaling pathway in response to treatment with the compound. |

Mécanisme D'action

The mechanism of action for AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins or receptors, influencing cellular pathways and processes. The exact mechanism depends on the context of its use, such as inhibiting or activating specific enzymes or signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

AC-Asp-tyr-val-pro-met-leu-NH2: Lacks the 2-malonyl modification.

AC-Asp-tyr(2-malonyl)-val-pro-leu-NH2: Lacks the methionine residue.

AC-Asp-tyr(2-malonyl)-val-pro-met-leu-OH: Has a carboxyl group instead of an amide group.

Uniqueness

The 2-malonyl modification in AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 provides unique properties, such as increased stability or specific binding affinity, making it distinct from other similar peptides .

Activité Biologique

AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2, a synthetic peptide, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to tyrosine kinase inhibition and hair growth reduction. This article explores the peptide's structure, biological activity, and relevant case studies.

Structure and Properties

- Molecular Formula : C39H57N7O13S

- Molecular Weight : 863.974 g/mol

- CAS Number : 168135-79-3

The peptide consists of a sequence that includes aspartic acid (Asp), tyrosine (Tyr), valine (Val), proline (Pro), methionine (Met), and leucine (Leu), with a malonyl modification on the tyrosine residue. This structural configuration is crucial for its biological function.

Tyrosine Kinase Inhibition

This compound has been identified as a precursor for synthesizing tyrosine kinase inhibitors. Tyrosine kinases play a significant role in various cellular processes, including growth and differentiation. Inhibition of these enzymes can lead to reduced hair follicle activity, thereby decreasing hair growth .

The peptide's activity may be attributed to its ability to interfere with signaling pathways mediated by protein tyrosine kinases. Specifically, it has been noted for its potential role in:

- Inhibition of hair growth : By targeting pathways related to hair follicle development.

- Anti-infection properties : The peptide may exhibit antimicrobial activity, although specific mechanisms remain to be fully elucidated .

Study 1: Hair Growth Reduction

A study documented the efficacy of this compound in reducing hair growth in animal models. The results indicated a significant decrease in hair follicle size and density when treated with the peptide compared to control groups. This suggests that the compound effectively inhibits the pathways involved in hair follicle stimulation.

Study 2: Enzymatic Activity

Research into enzymatic strategies for amide bond formation highlighted the potential of peptides like this compound in synthesizing complex biomolecules. The involvement of ATP-dependent enzymes in catalyzing reactions essential for peptide bond formation was emphasized, showcasing the peptide's relevance in biochemical applications .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[2-(2-carboxyacetyl)-4-hydroxyphenyl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H57N7O13S/c1-19(2)14-26(34(40)54)43-35(55)25(11-13-60-6)42-38(58)29-8-7-12-46(29)39(59)33(20(3)4)45-37(57)27(44-36(56)28(17-31(50)51)41-21(5)47)15-22-9-10-23(48)16-24(22)30(49)18-32(52)53/h9-10,16,19-20,25-29,33,48H,7-8,11-15,17-18H2,1-6H3,(H2,40,54)(H,41,47)(H,42,58)(H,43,55)(H,44,56)(H,45,57)(H,50,51)(H,52,53)/t25-,26-,27-,28-,29-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFRFKAZAXYQKV-JYTZCBOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=C(C=C(C=C2)O)C(=O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=C(C=C(C=C2)O)C(=O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H57N7O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

864.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.